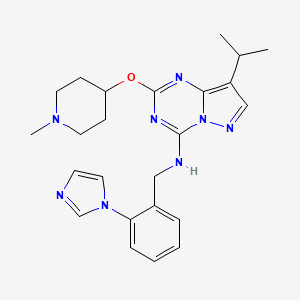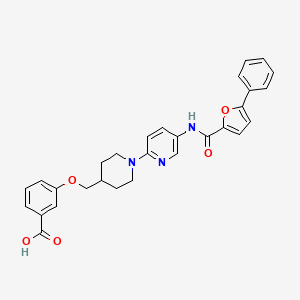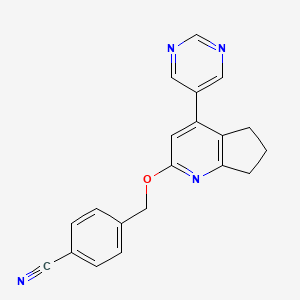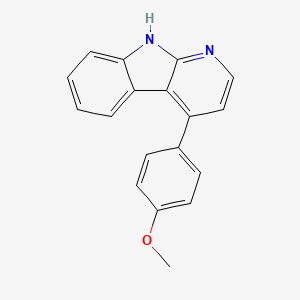
Pyridine derivative 15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine derivative 15 is a compound belonging to the class of heterocyclic aromatic organic compounds. Pyridine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science. This compound, in particular, has shown significant antimicrobial activity, making it a compound of interest for further research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridine derivative 15 typically involves the reaction of 4-bromo acetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate. This chalcone is then treated with 2-cyanothioacetamide to yield pyridinethione, which serves as a precursor for the final compound. The pyridinethione is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce this compound .
Industrial Production Methods: Industrial production of pyridine derivatives often involves catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and continuous flow reactors can enhance the efficiency of the synthesis process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Pyridine derivative 15 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where nucleophiles replace substituents on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives with hydrogenated rings.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Pyridine derivative 15 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential use as an antimicrobial agent in the development of new antibiotics.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The antimicrobial activity of pyridine derivative 15 is attributed to its ability to interfere with the cell membrane integrity of microbial cells. The compound likely targets specific proteins or enzymes involved in maintaining the cell membrane structure, leading to cell lysis and death. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Pyridine derivative 15 can be compared with other similar compounds, such as:
Thienopyridine Compounds: Known for their antimicrobial properties and structural similarity to pyridine derivatives.
Furopyridines: Exhibiting various bioactivities, including antihypertensive and antimicrobial effects.
Imidazopyridines: Used in drug design for their potential therapeutic applications.
Uniqueness: this compound stands out due to its high antimicrobial activity against multiple strains, making it a promising candidate for further development as an antimicrobial agent .
Properties
Molecular Formula |
C20H17N5O |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
5-[2-(pyridin-2-ylmethoxy)-5,6,7,8-tetrahydroquinolin-4-yl]pyrimidine-2-carbonitrile |
InChI |
InChI=1S/C20H17N5O/c21-10-19-23-11-14(12-24-19)17-9-20(25-18-7-2-1-6-16(17)18)26-13-15-5-3-4-8-22-15/h3-5,8-9,11-12H,1-2,6-7,13H2 |
InChI Key |
SBDHHIXJPZSGIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=CC(=N2)OCC3=CC=CC=N3)C4=CN=C(N=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazolo[1,5-a]pyrimidine derivative 8](/img/structure/B10835854.png)
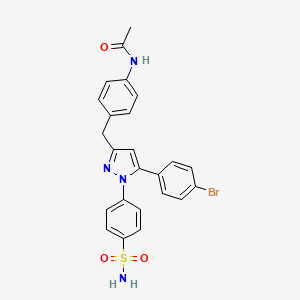
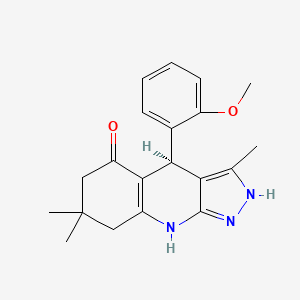
![Pyrazolo[1,5-a]pyrimidine derivative 6](/img/structure/B10835876.png)
![Pyrazolo[1,5-a]pyrimidine derivative 9](/img/structure/B10835883.png)
![3-(2-fluoro-4-iodoanilino)-N-(2-hydroxy-2-methylpropoxy)-2-methyl-1-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B10835888.png)



![N-(2-cyanoethyl)-2-[2-[4-cyano-2-[(2-fluoroacetyl)amino]phenyl]-7-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5-yl]-N-methylacetamide](/img/structure/B10835903.png)
